LL-37(17-32)

Antimicrobial peptides Salt sensitivity Host defense peptides

Researchers needing a salt-tolerant antimicrobial peptide with consistent potency under physiological conditions require LL-37(17-32) (FK-16). Unlike KR-12, which loses 4- to 16-fold activity in 100 mM NaCl, FK-16 maintains an MIC of 20 µM. It uniquely reverses ABCG2-mediated multidrug resistance and induces dual caspase-independent apoptosis and autophagic cell death. • MIC remains 20 µM in 100 mM NaCl • Reverses ABCG2-mediated drug efflux • Dual apoptosis/autophagy induction • D-stereoisomer or liposomal formulations reduce host toxicity

Molecular Formula C95H161N29O21
Molecular Weight 2045.5 g/mol
Cat. No. B12372219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-37(17-32)
Molecular FormulaC95H161N29O21
Molecular Weight2045.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C95H161N29O21/c1-13-54(11)75(123-82(134)63(36-27-43-109-95(105)106)112-81(133)64(37-38-70(99)125)115-89(141)73(52(7)8)121-91(143)76(55(12)14-2)124-83(135)62(35-26-42-108-94(103)104)111-78(130)59(32-21-23-39-96)110-77(129)58(98)46-56-28-17-15-18-29-56)90(142)114-60(33-22-24-40-97)79(131)120-69(49-72(127)128)87(139)118-67(47-57-30-19-16-20-31-57)85(137)116-65(44-50(3)4)84(136)113-61(34-25-41-107-93(101)102)80(132)119-68(48-71(100)126)86(138)117-66(45-51(5)6)88(140)122-74(53(9)10)92(144)145/h15-20,28-31,50-55,58-69,73-76H,13-14,21-27,32-49,96-98H2,1-12H3,(H2,99,125)(H2,100,126)(H,110,129)(H,111,130)(H,112,133)(H,113,136)(H,114,142)(H,115,141)(H,116,137)(H,117,138)(H,118,139)(H,119,132)(H,120,131)(H,121,143)(H,122,140)(H,123,134)(H,124,135)(H,127,128)(H,144,145)(H4,101,102,107)(H4,103,104,108)(H4,105,106,109)/t54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-,75-,76-/m0/s1
InChIKeyKVNCENSOUOFRIU-ICECWMEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LL-37(17-32) FK-16 Core Fragment: Structural and Functional Characterization for Research Procurement


LL-37(17-32), also designated FK-16, is a 16-amino acid peptide (FKRIVQRIKDFLRNLV) representing residues 17 through 32 of the full-length human cathelicidin LL-37 . As a core fragment that retains the amphipathic α-helical structure essential for membrane interaction, it demonstrates antimicrobial activity comparable to the full-length peptide while exhibiting distinct pharmacological properties including ABCG2-mediated multidrug resistance reversal and unique anticancer mechanisms not observed with shorter fragments such as KR-12 or FK-13 [1][2][3].

Critical Functional Divergence of LL-37(17-32) from Shorter Core Fragments in Antimicrobial and Anticancer Applications


Shorter core fragments such as KR-12 (residues 18–29) and FK-13 (residues 17–29) exhibit marked functional deficits compared to the 16-residue LL-37(17-32) (FK-16) fragment. Specifically, KR-12 and FK-13 demonstrate no measurable antiviral activity against influenza A virus, whereas the longer central fragment GI-20 (which encompasses the 17–32 region) retains neutralizing activity equivalent to full-length LL-37 [1]. Furthermore, KR-12 displays severe salt sensitivity with a 4- to 16-fold increase in MIC against E. coli under physiological NaCl concentrations, whereas FK-13 and LL-37(17-32) maintain consistent potency [2]. In anticancer contexts, only LL-37(17-32) (FK-16) engages dual caspase-independent apoptosis and autophagic cell death pathways, a mechanism absent in full-length LL-37 and shorter fragments [3]. These quantifiable divergences preclude generic substitution without compromising experimental validity.

Quantitative Comparative Evidence for LL-37(17-32) Differentiation from Closest Analogs


Antimicrobial Salt Tolerance: FK-13 Maintains Potency Under Physiological NaCl While KR-12 Fails

The core fragment FK-13 (residues 17–29), which overlaps substantially with LL-37(17-32), retains full antimicrobial activity against E. coli K12 in the presence of 100 mM NaCl (MIC = 20 μM), whereas the shorter fragment KR-12 (residues 18–29) exhibits a dramatic 4- to 16-fold loss of potency under identical conditions [1]. This differential salt tolerance is critical for physiological relevance, as many antimicrobial peptides become inactive at ionic strengths approximating extracellular fluid.

Antimicrobial peptides Salt sensitivity Host defense peptides

Unique Dual Cell Death Mechanism: FK-16 Induces Caspase-Independent Apoptosis and Autophagy Unobserved in Full-Length LL-37

In colon cancer cell lines, FK-16 (LL-37(17-32)) induces concurrent caspase-independent apoptosis (mediated by AIF and EndoG nuclear translocation) and pro-death autophagy (characterized by LC3-I/II, Atg5, and Atg7 upregulation), a combinatorial cell death phenotype not elicited by full-length LL-37 [1]. Knockdown of Atg5 or Atg7 attenuates FK-16 cytotoxicity, confirming the functional contribution of autophagy to overall cell killing [1].

Cancer therapeutics Apoptosis Autophagy Colon cancer

ABCG2-Mediated Multidrug Resistance Reversal: LL-17-32 Increases Mitoxantrone Accumulation via Uncompetitive Transporter Inhibition

LL-17-32 (LL-37(17-32)) effectively reverses ABCG2-mediated multidrug resistance by increasing intracellular accumulation of the chemotherapeutic mitoxantrone in ABCG2-overexpressing cancer cell lines, an effect not observed with shorter fragments [1]. Mechanistically, LL-17-32 inhibits ABCG2 ATPase activity in an uncompetitive manner and downregulates ABCG2 protein expression via lysosomal degradation [1]. The reversal potency of LL-17-32 is reported to be comparable to the classic ABCG2 inhibitor Ko143 in vitro .

Multidrug resistance ABCG2 Chemosensitization Mitoxantrone

D-Peptide Stereoisomer of LL-37(17-32) Retains Antibacterial Activity While Eliminating Mammalian Cytotoxicity

Incorporation of D-amino acids into LL-37(17-32) yields a D-peptide stereoisomer that exhibits antibacterial activity equivalent to the native L-peptide against E. coli, yet loses toxicity to human cells [1]. Structural NMR analysis revealed hydrophobic packing defects in the D-peptide, resulting in a significantly shorter reversed-phase HPLC retention time, which correlates with improved cell selectivity [1].

Stereochemistry Selectivity D-amino acids Antibacterial

DOPC Liposomal Formulation of LL-17-32 Reduces Cytotoxicity While Preserving Bactericidal Activity Against P. gingivalis

Encapsulation of LL-17-32 in neutral dioleoyl-phosphatidylcholine (DOPC) liposomes significantly reduces cytotoxicity toward human gingival keratinocyte (TIGK) cells compared to free peptide, while maintaining dose-dependent bactericidal activity against the oral pathogen Porphyromonas gingivalis [1]. In contrast, negatively charged soya lecithin (SL) liposomes attenuated the bactericidal effect of LL-17-32 [1]. Peptide-loaded DOPC liposomes exhibited high association efficiency with no detectable in vitro release under physiological conditions [1].

Liposomal delivery Cytotoxicity Periodontal pathogens Formulation

Validated Research Applications for LL-37(17-32) Based on Quantitative Differentiation Evidence


Physiologically Relevant Antimicrobial Screening in High-Salt Conditions

Due to its demonstrated salt tolerance (MIC remains 20 μM in 100 mM NaCl), LL-37(17-32) (as FK-13/FK-16) is the preferred fragment for antimicrobial assays conducted in physiologically relevant ionic environments. Shorter fragments like KR-12 should be avoided due to 4- to 16-fold potency loss under identical conditions [1].

Investigation of Non-Canonical Cancer Cell Death Mechanisms

Studies requiring induction of both caspase-independent apoptosis and pro-death autophagy should utilize FK-16 (LL-37(17-32)). Full-length LL-37 fails to activate this dual pathway, and shorter fragments have not been shown to possess this activity, making LL-37(17-32) essential for this research area [2].

ABCG2-Mediated Multidrug Resistance Reversal and Chemosensitization Studies

LL-17-32 is a validated tool for reversing ABCG2-mediated drug efflux and sensitizing resistant cancer cells to mitoxantrone. Its uncompetitive inhibition of ABCG2 ATPase and downregulation of transporter protein expression distinguish it from other LL-37 fragments lacking this chemosensitizing property [3].

Selective Antibacterial Applications Requiring Minimal Mammalian Cytotoxicity

The D-stereoisomer of LL-37(17-32) or DOPC liposomal formulations of LL-17-32 should be selected for experiments where host cell toxicity is a limiting factor. Both approaches have been demonstrated to eliminate or significantly reduce cytotoxicity to human cells while preserving antibacterial efficacy [4][5].

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